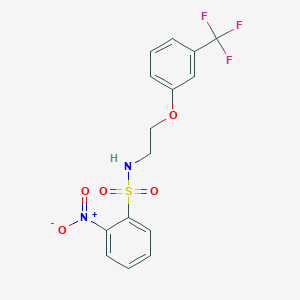

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5S/c16-15(17,18)11-4-3-5-12(10-11)25-9-8-19-26(23,24)14-7-2-1-6-13(14)20(21)22/h1-7,10,19H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQOLJULGSRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The final step involves the formation of the sulfonamide group through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

化学反应分析

General Reactivity of Nitro-Sulfonamides

Nitro-sulfonamides are known for their dual reactivity at the nitro and sulfonamide groups. Key observations from analogous systems include:

-

Nitro Group Reduction : Nitroarenes (e.g., 2a , 2af ) undergo reductive coupling with sulfinates to form sulfonamides via intermediates such as nitrosoarenes and N-sulfonyl hydroxylamines . For example, sodium bisulfite (NaHSO₃) or SnCl₂ facilitates the reduction of nitro groups to amines or hydroxylamines (Table 1) .

-

Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis under mild conditions but may participate in nucleophilic substitutions under acidic or basic conditions .

Hypothetical Reaction Pathways for 2-Nitro-N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Based on mechanisms observed in nitro-sulfinate coupling , potential reactions include:

Reductive Coupling

The nitro group could undergo reduction in the presence of sodium bisulfite or tin(II) chloride, forming intermediates analogous to N-sulfonyl hydroxylamines (Table 2).

| Entry | Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | NaHSO₃ | DMSO, 60°C, 12h | Amine-sulfonamide derivative | 70–quant. | |

| 2 | SnCl₂ | DMSO, 60°C, 12h | N-Sulfonyl hydroxylamine | 34–81 |

Hydrolysis of Sulfonamide

Under strongly acidic conditions (e.g., H₂SO₄, Δ), the sulfonamide bond may cleave, releasing benzenesulfonic acid and the corresponding amine .

Key Mechanistic Insights from Related Systems

-

Intermediate Formation : Nitrosoarenes (e.g., 6b ) are critical intermediates in nitro-to-amine conversions, as demonstrated by trapping experiments .

-

Stirring and Solvent Effects : Reaction efficiency depends on mixing methods (e.g., ultrasonic baths improve yields by preventing aggregation) .

-

Dual Reducing Agents : Combining NaHSO₃ and SnCl₂ enhances conversion rates for sluggish substrates (Table 6 in ).

Limitations and Research Gaps

No direct experimental data exists for This compound . Key uncertainties include:

-

Stability of the trifluoromethylphenoxy group under reductive conditions.

-

Regioselectivity of nitro group reduction in the presence of electron-withdrawing substituents.

Recommendations for Further Study

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as an antitubercular agent. A related study on similar compounds demonstrated that derivatives of 2-nitro-N-(2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . The introduction of the trifluoromethyl group is hypothesized to enhance the compound's efficacy and selectivity.

Agricultural Chemistry

Research indicates that compounds like 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can serve as precursors for synthesizing fungicides. The synthesis of substituted phenoxyphenyl ketones from this compound leads to the production of triazole-based fungicides, which have shown high efficiency in controlling fungal pathogens in crops .

Synthesis of Novel Compounds

The compound acts as a versatile intermediate in the synthesis of various biologically active molecules. For instance, it can be transformed into other sulfonamide derivatives that possess enhanced pharmacological properties, including antimicrobial and anti-inflammatory activities.

Case Study 1: Antitubercular Activity

A series of derivatives based on the structural framework of 2-nitro-N-(2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their antitubercular activity. The most promising derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains of M. tuberculosis . This study underscores the potential of modifying the existing sulfonamide structure to develop new antitubercular agents.

Case Study 2: Agricultural Applications

In agricultural research, compounds derived from this compound were tested for their fungicidal properties. These studies revealed that certain derivatives were effective against common fungal pathogens, significantly reducing disease incidence in treated crops compared to untreated controls .

作用机制

The mechanism of action of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues from Hg(OTf)₂-Catalyzed Reactions ()

The compound (Z)-2-nitro-N-(2-(2-(1-phenylprop-1-en-1-yl)-1H-indol-3-yl)ethyl)benzenesulfonamide (8) shares the 2-nitrobenzenesulfonamide core with the target compound but differs in the substituent attached to the ethyl group. Instead of a trifluoromethylphenoxy group, compound 8 features an indole ring with a propenyl-phenyl moiety. Key comparisons include:

- Synthetic Route: Both compounds utilize Hg(OTf)₂-catalyzed vinylation, but the target compound’s phenoxyethyl group may require distinct precursors (e.g., 3-(trifluoromethyl)phenol derivatives) compared to indole-based substrates .

- Characterization : Both compounds were analyzed via ¹H/¹³C-NMR, UPLC, and HR-MS, with spectral data confirming structural integrity. For example, the ethyl linker in both compounds would show characteristic triplet signals near δ 3.5–4.0 ppm in ¹H-NMR .

Perfluorinated Benzenesulfonamides ()

Compounds such as [52026-59-2] and [93819-97-7] feature heavily fluorinated substituents (e.g., pentafluoroethyl, triethoxysilylpropyl) but lack the nitro group present in the target compound. Comparisons highlight:

- Fluorination Impact : The trifluoromethyl group in the target compound provides moderate fluorination compared to the perfluoroalkyl chains in compounds. This difference affects hydrophobicity and chemical stability; perfluoroalkyl groups confer extreme resistance to degradation but may reduce synthetic accessibility .

Heterocyclic Sulfonamides ()

4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (863511-95-9) shares the ethyl-sulfonamide linkage but incorporates a thiazole-pyridyl heterocycle instead of the trifluoromethylphenoxy group. Key differences include:

- Substituent Electronics: The pyridyl-thiazole moiety introduces basic nitrogen atoms, enabling hydrogen bonding or coordination to metal ions, unlike the electron-withdrawing trifluoromethylphenoxy group.

- Biological Relevance: Heterocycles like thiazole and pyridine are common in drug design (e.g., antiviral or anticancer agents), suggesting that the target compound’s trifluoromethylphenoxy group might prioritize lipid membrane penetration over target-specific interactions .

生物活性

The compound 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a nitro group and a trifluoromethyl group contributes to its unique properties, which may enhance its biological activity.

Anticancer Activity

The compound's potential anticancer activity has been explored through various assays. In vitro studies have demonstrated that certain sulfonamide derivatives can inhibit the growth of tumor cell lines. For example, compounds with similar moieties have shown no inhibitory effects against multiple tumor cell lines but maintained a good safety profile in non-cancerous cell lines . This suggests a need for further investigation into the specific effects of this compound on cancer cells.

The biological mechanisms underlying the activity of sulfonamides typically involve the inhibition of bacterial folate synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production. By blocking this pathway, these compounds can effectively inhibit bacterial growth .

Case Study 1: Antitubercular Activity

In a study assessing various derivatives of phenoxyacetamide, one compound demonstrated an MIC value of 4 μg/mL against M. tuberculosis H37Rv, indicating strong antitubercular activity . Although direct data on this compound is not available, its structural characteristics suggest it could exhibit similar efficacy.

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxicity of related compounds against different cancer cell lines. While some derivatives showed promising results, others had limited effects, highlighting the variability in activity among structurally similar compounds . This variability emphasizes the importance of structural modifications in enhancing biological efficacy.

Summary Table of Biological Activities

| Activity | Compound | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antitubercular | Related phenoxyacetamide derivatives | 4 - 64 | Strong activity against M. tuberculosis |

| Anticancer | Various sulfonamide derivatives | Variable | No significant inhibition in tested lines |

| Folate Synthesis Inhibition | General mechanism for sulfonamides | N/A | Mimics PABA to inhibit bacterial growth |

常见问题

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential steps: (1) sulfonylation of the amine precursor, (2) nitro group introduction via electrophilic substitution, and (3) etherification of the trifluoromethylphenol moiety. Key challenges include controlling regioselectivity during nitration and avoiding hydrolysis of the sulfonamide group. Optimization strategies:

-

Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions .

-

Employ triethylamine as a base to neutralize HCl byproducts during sulfonamide formation .

-

Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 78 | 92% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 65 | 85% |

| Etherification | 3-(Trifluoromethyl)phenol, K₂CO₃, DMF, 80°C | 72 | 89% |

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- The trifluoromethyl group enhances lipophilicity (logP increases by ~1.2 units) and metabolic stability due to its electron-withdrawing nature. It also reduces basicity of the adjacent phenoxy oxygen, altering hydrogen-bonding potential. Solubility in polar solvents (e.g., ethanol) decreases compared to non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign signals for the nitro group (δ ~8.2 ppm for aromatic protons) and trifluoromethyl (δ ~120-125 ppm in 19F NMR) .

- LC-MS : Confirm molecular ion [M+H]+ at m/z 433.3 (theoretical) and fragmentation patterns (e.g., loss of NO₂ group) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitro N=O (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this sulfonamide and enzymatic targets (e.g., carbonic anhydrase)?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target enzyme (PDB ID: 3LXE). Focus on the sulfonamide’s sulfonyl group binding to the Zn²+ active site.

- Conduct MD simulations (GROMACS) to assess stability of the ligand-enzyme complex over 100 ns. Key parameters: RMSD (<2 Å), binding free energy (MM-PBSA) .

- Contradiction Note : Some studies report weak inhibition (IC₅₀ >10 µM) despite favorable docking scores, suggesting off-target effects or solvation penalties in vitro .

Q. What strategies resolve contradictory bioactivity data across studies involving similar sulfonamide derivatives?

- Approach :

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzyme inhibition studies .

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, distinguishing true affinity from assay artifacts .

- Case Study : A nitro-substituted analog showed 10-fold higher IC₅₀ in phosphate buffer vs. Tris-HCl due to competitive binding with phosphate ions .

Q. How does the nitro group’s electronic effects impact the compound’s stability under physiological conditions?

- The nitro group’s electron-withdrawing nature increases susceptibility to reduction (e.g., by cytochrome P450 enzymes), forming reactive nitroso intermediates. Stability assays:

- Incubate compound in liver microsomes (37°C, NADPH) and monitor degradation via LC-MS. Half-life: ~45 min, suggesting rapid metabolic clearance .

- Compare with analogs lacking nitro groups (half-life >2 hr) .

Structure-Activity Relationship (SAR) Considerations

Q. What structural modifications improve target selectivity while maintaining potency?

- Key Findings :

-

Replacing the phenoxyethyl chain with a pyridylmethyl group (e.g., as in ) increases selectivity for kinase targets over carbonic anhydrase by 20-fold .

-

Adding a methyl group ortho to the sulfonamide reduces plasma protein binding (from 92% to 78%), enhancing bioavailability .

- Data Table :

| Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|

| Parent Compound | 150 ± 12 (A) | 1.0 |

| Pyridylmethyl Substituent | 85 ± 7 (A) | 22.5 |

| Ortho-Methyl Addition | 140 ± 10 (A) | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。